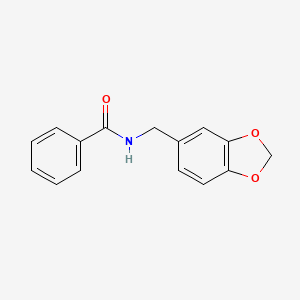![molecular formula C14H16N4O2 B5201024 6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone, commonly known as MAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MAP is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. In Additionally, we will list future directions for research on this promising compound.
Mecanismo De Acción
MAP is a small molecule inhibitor that works by binding to the active site of its target proteins, inhibiting their activity. MAP has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. By inhibiting these targets, MAP can modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MAP has been shown to have a variety of biochemical and physiological effects. In preclinical studies, MAP has been shown to inhibit tumor growth, improve cardiac function, and have neuroprotective effects. Additionally, MAP has been shown to modulate immune function and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MAP in lab experiments is its specificity for its target proteins. MAP has been shown to have activity against a variety of targets, making it a versatile tool for studying signaling pathways and cellular processes. Additionally, the synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production. One limitation of using MAP in lab experiments is its potential for off-target effects. MAP has been shown to have activity against a variety of targets, and its specificity for its intended target may be affected by factors such as concentration and cellular context.
Direcciones Futuras
There are many potential future directions for research on MAP. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to improve their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of MAP and its potential targets. Finally, clinical trials are needed to determine the safety and efficacy of MAP in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MAP involves a multistep process that includes the reaction of 4-morpholinylphenyl hydrazine with 3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, MAP. The synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
MAP has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. MAP has been studied for its potential use in treating cancer, cardiovascular disease, and neurological disorders. In preclinical studies, MAP has demonstrated promising results in inhibiting tumor growth and improving cardiac function. Additionally, MAP has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-amino-4-morpholin-4-ylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1-4,9H,5-8,15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDTNBOMUHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)